Physicochemical Properties and Stability Profile of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Physicochemical Properties and Stability Profile of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Subtitle: An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The compound 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (CAS: 307521-00-2), often referred to in literature as 3',4'-dibenzyloxyflavonol, is a highly lipophilic synthetic flavonoid derivative[1]. Characterized by its chromen-4-one core and bulky benzyloxy protecting groups on the B-ring, this compound serves as a critical intermediate in the synthesis of bioactive flavonols and is actively investigated for its inherent antioxidant, anti-inflammatory, and anti-cancer properties[2].
This whitepaper provides a comprehensive analysis of its physicochemical architecture, thermodynamic stability, and the validated experimental methodologies required for its rigorous evaluation in pre-clinical drug development.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one lies in the strategic substitution of the B-ring. While natural flavonols like quercetin possess free hydroxyl groups that make them highly susceptible to rapid oxidative degradation[3][4], the benzyloxy groups in this synthetic derivative provide a potent steric and electronic shield.
Causality in Design: The presence of the dual benzyloxy groups drastically increases the partition coefficient (LogP > 6.3)[5]. This extreme lipophilicity reduces aqueous solubility but significantly enhances lipid membrane permeability. Consequently, formulation scientists must utilize organic solvents (e.g., DMSO, chloroform) or advanced delivery systems like lipid nanoparticles (LNPs) to achieve systemic bioavailability[1].
Table 1: Key Physicochemical Properties
| Property | Value | Clinical/Formulation Relevance |
| CAS Number | 307521-00-2 | Unique registry identifier[1]. |
| Molecular Formula | C₂₉H₂₂O₅ | Indicates a high carbon-to-oxygen ratio, driving lipophilicity[1]. |
| Molecular Weight | 450.48 g/mol | Falls within the Lipinski rule of 5 limit (<500 Da) for oral drugs[1][2]. |
| LogP (Calculated) | 6.32 | High lipophilicity; requires solubilizers or lipid-based formulations[5]. |
| Topological Polar Surface Area | 64.99 Ų | Excellent predictor for high cell membrane and blood-brain barrier permeability[5]. |
| Storage Temperature | 2-8°C | Prevents slow thermal degradation of the vulnerable 3-hydroxyl group[1][2]. |
Stability Kinetics & Degradation Pathways
The stability of flavonol derivatives is largely dictated by the substitution pattern of the B-ring and the presence of the 3-hydroxyl group on the C-ring[4][6].
-
Mechanistic Stability: The chromen-4-one core benefits from extensive resonance stabilization[1]. Furthermore, because the 3' and 4' positions are protected by benzyloxy groups, the molecule cannot easily form the reactive B-ring ortho-quinone intermediate that typically triggers the rapid oxidative C-ring cleavage seen in unprotected flavonols[6].
-
Degradation Triggers: Despite this protection, the free 3-hydroxyl group remains a site of vulnerability. Under strongly basic conditions (pH > 9), deprotonation of the 3-OH can lead to nucleophilic attack and subsequent heterocyclic ring opening[1]. Under strong oxidative stress (e.g., UVA irradiation with Reactive Oxygen Species), the C-ring can still undergo cleavage, yielding depsides and benzoic acid derivatives[3][6]. Under catalytic reducing conditions, the molecule undergoes hydrogenolysis, cleaving the benzyloxy groups to yield the active aglycone, 3,3',4'-trihydroxyflavone[1].
Primary degradation and transformation pathways of 3',4'-dibenzyloxyflavonol under stress.
Experimental Methodologies: Analytical & Stability Testing
To ensure scientific integrity, all analytical methods must be self-validating. The following protocols integrate internal controls to prevent false positives during stability profiling.
Protocol 1: Solubility and Purity Profiling via HPLC-DAD-MS
Rationale: Because the compound is highly lipophilic, standard reversed-phase aqueous gradients will cause precipitation on the column. A high-organic mobile phase is mandatory. The Diode Array Detector (DAD) is set to 254 nm and 350 nm, capturing the distinct absorptions of the benzoyl (A-ring) and cinnamoyl (B-ring) systems, respectively.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Sonicate for 5 minutes at 25°C. Dilute to 10 µg/mL using Acetonitrile (ACN).
-
System Suitability Testing (SST): Inject a blank (DMSO/ACN) to rule out ghost peaks. Inject the standard; the tailing factor must be ≤ 1.5, and theoretical plates > 2000 to validate column efficiency.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3 µm particle size) – chosen for optimal retention of lipophilic aromatics.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile. Run from 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry (MS): Operate in positive Electrospray Ionization (ESI+) mode. Confirm the parent ion [M+H]+ at m/z 451.15.
Protocol 2: Forced Degradation & ICH Q1A(R2) Stability Testing
Rationale: Forced degradation predicts long-term shelf-life vulnerabilities. To ensure the system is self-validating, a Mass Balance approach is utilized. The total peak area of the degraded sample (Parent + Degradants) must equal 100% ± 5% of the initial un-degraded sample. A loss of mass balance indicates the formation of undetectable volatile degradants or irreversible column binding.
-
Stress Conditions (Forced Degradation):
-
Acidic/Basic: 0.1 N HCl and 0.1 N NaOH for 24 hours at 40°C.
-
Oxidative: 3% H₂O₂ for 24 hours at ambient temperature.
-
Photolytic: Exposure to 1.2 million lux hours and 200 watt hours/m² of UV light.
-
-
Neutralization: Critically, acidic and basic samples must be neutralized to pH 7.0 prior to HPLC injection to prevent damage to the silica-based C18 column.
-
Formal ICH Q1A(R2) Stability Execution:
-
Data Interpretation: If a "significant change" (e.g., >5% potency loss or degradant exceeding acceptance criteria) occurs during the 6-month accelerated study, intermediate testing (30°C/65% RH) is immediately triggered[7].
ICH Q1A(R2) stability testing workflow for new drug substances.
Conclusion
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is a highly stable, lipophilic flavonol derivative. Its benzyloxy substitutions protect the B-ring from rapid oxidation, making it significantly more stable than natural analogues like quercetin. However, formulation strategies must account for its high LogP, and stability protocols must rigorously monitor the vulnerability of the 3-hydroxyl group to alkaline and oxidative stress. By adhering to strict mass-balance validated HPLC methodologies and ICH Q1A(R2) guidelines, researchers can accurately establish its degradation kinetics and shelf-life for advanced therapeutic applications.
References
-
MySkinRecipes. 2-(3,4-Bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one Specifications & Storage. Retrieved from [Link]
-
ResearchGate. The stability and degradation products of polyhydroxy flavonols in boiling water. Retrieved from[Link]
-
MDPI. Decomposition of Flavonols in the Presence of Saliva. Retrieved from [Link]
-
International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ACS Publications. The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. Retrieved from[Link]
Sources
- 1. Buy 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | 307521-00-2 [smolecule.com]
- 2. 2-(3,4-Bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
